Bienvenue dans la boutique en ligne BenchChem!

2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide

Lipophilicity Drug-likeness ADME Prediction

2-Cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide (CAS 2034511-20-9) is a synthetic small-molecule pyrazole amide derivative with the molecular formula C₁₅H₁₈N₄O and a molecular weight of 270.34 g/mol. The compound features a 1-methyl-3-(pyridin-3-yl)-1H-pyrazole core linked via a methylene bridge to a cyclopropylacetamide moiety, a structural architecture that places it within the 1-substituted pyridyl-pyrazolyl amide class.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2034511-20-9
Cat. No. B2513611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
CAS2034511-20-9
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CC3CC3
InChIInChI=1S/C15H18N4O/c1-19-13(10-17-15(20)7-11-4-5-11)8-14(18-19)12-3-2-6-16-9-12/h2-3,6,8-9,11H,4-5,7,10H2,1H3,(H,17,20)
InChIKeyFFXKPBSWOZJKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide (CAS 2034511-20-9): Physicochemical Profile and Compound Class Definition for Procurement Decisions


2-Cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide (CAS 2034511-20-9) is a synthetic small-molecule pyrazole amide derivative with the molecular formula C₁₅H₁₈N₄O and a molecular weight of 270.34 g/mol . The compound features a 1-methyl-3-(pyridin-3-yl)-1H-pyrazole core linked via a methylene bridge to a cyclopropylacetamide moiety, a structural architecture that places it within the 1-substituted pyridyl-pyrazolyl amide class [1]. Its calculated physicochemical parameters—including a consensus LogP of 1.59, topological polar surface area (TPSA) of 59.81 Ų, four rotatable bonds, one hydrogen bond donor, and five hydrogen bond acceptors—indicate compliance with Lipinski's Rule of Five with zero violations [2]. These properties position the compound as a drug-like scaffold suitable for lead optimization campaigns in medicinal chemistry.

Why Generic Substitution Fails: Structural Nuances of CAS 2034511-20-9 That Preclude Simple Interchange with Same-Formula Isomers


Compounds sharing the identical molecular formula C₁₅H₁₈N₄O (MW 270.34) can exhibit profoundly different physicochemical and biological profiles due to variations in regiochemistry, functional group topology, and conformational flexibility. For instance, N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 2034312-80-4), a same-formula isomer, possesses a substantially higher LogP (3.51 vs. 1.59 for the target compound) , portending divergent membrane permeability, solubility, and off-target promiscuity profiles. Similarly, the regioisomeric analog 2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034289-43-3) differs in the point of attachment of the acetamide side chain, which can alter hydrogen-bonding geometry and target recognition . These structural differences, while subtle in 2D representation, translate into quantifiable differences in lipophilicity, polar surface area, and rotatable bond count that directly impact pharmacokinetic behavior and assay compatibility. Procurement of a generic 'pyrazole amide' without specification of the exact CAS number risks introducing an isomer with materially different property profiles, potentially confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for CAS 2034511-20-9: Physicochemical and Drug-Likeness Metrics Versus Closest Structural Analogs


Lipophilicity Advantage: Lower LogP Relative to Same-Formula Carboxamide Isomer CAS 2034312-80-4

The target compound (CAS 2034511-20-9) exhibits a consensus LogP (clogP) of 1.59, which is approximately 1.9 log units lower than the LogP of 3.51 reported for the same-formula isomer N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 2034312-80-4) [1]. A lower LogP within the optimal drug-like range (1–3) suggests superior aqueous solubility, reduced non-specific protein binding, and a lower risk of phospholipidosis compared to the more lipophilic comparator [2].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility Differentiate Target Compound from Tight-Binding Same-Formula Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA) and 4 rotatable bonds (RB), whereas the same-formula isomer 2-cyclopropyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine-4-carboxamide is predicted to have 3 HBA and 2 RB based on its carboxamide orientation and isopropyl substitution pattern [1]. The higher HBA count of CAS 2034511-20-9 provides additional vectors for target engagement and may enhance binding to polar active sites, while the greater rotatable bond count implies increased conformational entropy, which can favorably contribute to binding free energy in induced-fit scenarios [2].

Hydrogen bonding Conformational flexibility Molecular recognition

Zero Lipinski Violations and Favorable Topological Polar Surface Area Enable Blood-Brain Barrier Penetration Potential Not Shared by Higher-TPSA Analogs

The target compound has a topological polar surface area (TPSA) of 59.81 Ų, which falls below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration [1][2]. In contrast, many pyrazole amide analogs bearing additional polar substituents or carboxylic acid groups exhibit TPSA values exceeding 80–90 Ų, effectively excluding them from CNS applications [3]. Combined with zero Lipinski violations (MW = 270.34, LogP = 1.59, HBD = 1, HBA = 5), this TPSA positions CAS 2034511-20-9 within the CNS-accessible chemical space—a property not shared by more polar in-class compounds.

Blood-Brain Barrier CNS drug-likeness TPSA

Optimal Application Scenarios for 2-Cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide Based on Differentiated Physicochemical Properties


CNS-Targeted Lead Optimization Campaigns Requiring BBB-Permeable Pyrazole Amide Scaffolds

The compound's TPSA of 59.81 Ų and favorable LogP of 1.59 make it a suitable starting scaffold for CNS drug discovery programs targeting neuroinflammation, neurodegenerative diseases, or psychiatric disorders where blood-brain barrier penetration is a prerequisite [1]. Researchers can introduce additional polar substituents while monitoring TPSA to avoid exceeding the 70–90 Ų threshold that would compromise CNS exposure. This property is not shared by more polar pyrazole amide derivatives that are effectively restricted to peripheral target applications.

Fragment-Based or Structure-Based Drug Design Leveraging Multiple Hydrogen Bond Acceptor Vectors

With 5 hydrogen bond acceptors and 4 rotatable bonds, the compound provides multiple vectors for engaging polar residues in target binding sites, such as kinase hinge regions or nuclear receptor ligand-binding domains [1]. Its conformational flexibility allows induced-fit binding to targets that undergo structural rearrangement upon ligand binding, offering advantages over more rigid same-formula analogs. This makes it suitable for fragment-growing or scaffold-hopping strategies in medicinal chemistry programs.

Physicochemical Comparator Studies for SAR Exploration of Pyrazole Amide Chemical Space

The compound serves as a well-characterized reference point for structure-activity relationship (SAR) studies comparing lipophilicity, hydrogen-bonding capacity, and conformational flexibility within the C₁₅H₁₈N₄O isomeric series [1]. By systematically comparing CAS 2034511-20-9 (LogP 1.59, TPSA 59.81 Ų) against CAS 2034312-80-4 (LogP 3.51) and other same-formula isomers, medicinal chemists can deconvolute the contribution of specific structural features to pharmacokinetic and pharmacodynamic outcomes without confounding molecular weight or atom-count variables.

Aqueous Assay-Compatible Screening Libraries for High-Throughput Discovery

The compound's relatively low lipophilicity (LogP 1.59) and favorable drug-like properties (zero Lipinski violations) predict good aqueous solubility and reduced propensity for aggregate-based false positives in biochemical and cell-based assays [1]. This makes it a quality-controlled entry for inclusion in focused screening libraries targeting soluble proteins, GPCRs, or nuclear receptors where compound aggregation and non-specific binding are common sources of assay interference.

Quote Request

Request a Quote for 2-cyclopropyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.